molecular formula C10H7FN2O B13186087 5-(3-Fluorophenyl)pyrazin-2-OL

5-(3-Fluorophenyl)pyrazin-2-OL

Cat. No.: B13186087
M. Wt: 190.17 g/mol
InChI Key: IDNHLEMNAIESCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Fluorophenyl)pyrazin-2-OL is a chemical compound with the molecular formula C10H7FN2O and a molecular weight of 190.18 g/mol It is a member of the pyrazin-2-OL family, characterized by the presence of a fluorophenyl group attached to the pyrazine ring

Preparation Methods

The synthesis of 5-(3-Fluorophenyl)pyrazin-2-OL typically involves the reaction of a suitable fluorophenyl precursor with pyrazine derivatives. One common method involves the use of 3-fluorobenzaldehyde and pyrazine-2-carboxylic acid as starting materials. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-(3-Fluorophenyl)pyrazin-2-OL undergoes various chemical reactions, including:

Scientific Research Applications

5-(3-Fluorophenyl)pyrazin-2-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)pyrazin-2-OL involves its interaction with specific molecular targets and pathways within biological systems. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This compound may also interfere with cellular signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

5-(3-Fluorophenyl)pyrazin-2-OL can be compared with other similar compounds, such as:

    5-(4-Fluorophenyl)pyrazin-2-OL: Similar structure but with the fluorine atom at the para position.

    5-(3-Chlorophenyl)pyrazin-2-OL: Contains a chlorine atom instead of fluorine.

    5-(3-Bromophenyl)pyrazin-2-OL: Contains a bromine atom instead of fluorine.

The uniqueness of this compound lies in its specific fluorine substitution, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

5-(3-fluorophenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C10H7FN2O/c11-8-3-1-2-7(4-8)9-5-13-10(14)6-12-9/h1-6H,(H,13,14)

InChI Key

IDNHLEMNAIESCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CNC(=O)C=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.